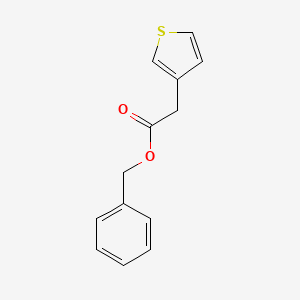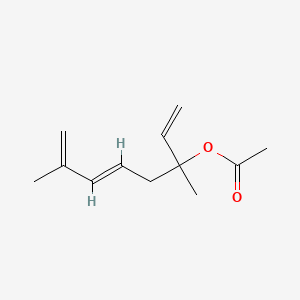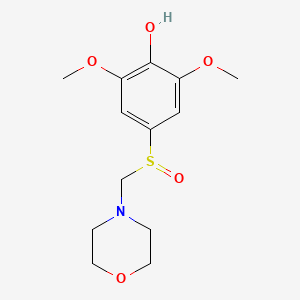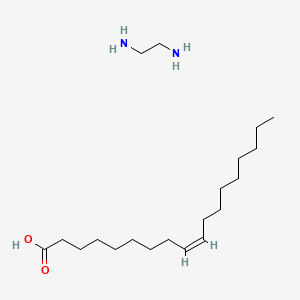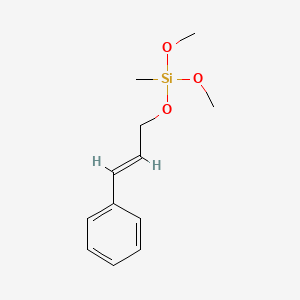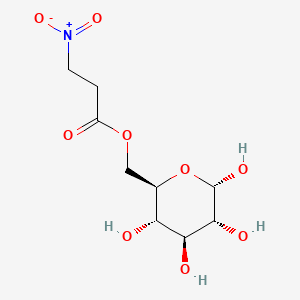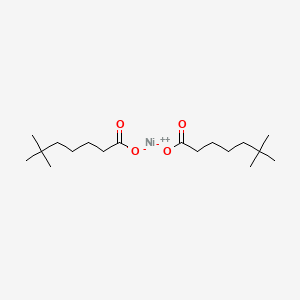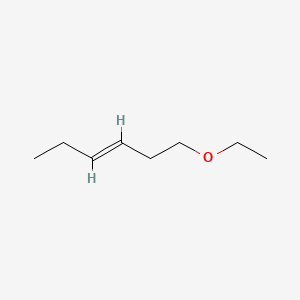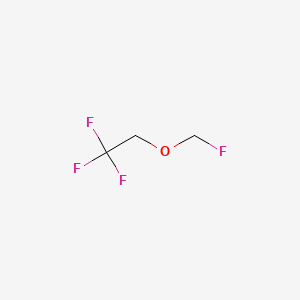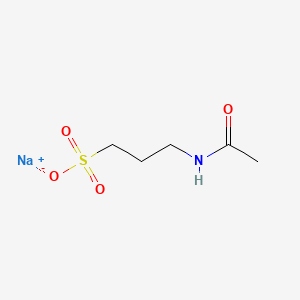
Sodium 3-(acetylamino)propanesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-(acetylamino)propanesulphonate is a chemical compound with the molecular formula C5H10NNaO4S. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its sulfonate group, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-(acetylamino)propanesulphonate typically involves the acetylation of homotaurine (3-aminopropanesulfonic acid) followed by neutralization with sodium hydroxide. The reaction can be carried out in an aqueous medium with acetic anhydride as the acetylating agent. The reaction proceeds as follows:
CH3CO2O+H2N−CH2CH2CH2SO3H→CH3CONH−CH2CH2CH2SO3H+CH3COOH
The resulting product is then neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 3-(acetylamino)propanesulphonate undergoes various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized under strong oxidative conditions.
Reduction: The acetylamino group can be reduced to an amine under suitable reducing conditions.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of 3-aminopropanesulfonic acid.
Substitution: Formation of substituted sulfonates.
Applications De Recherche Scientifique
Sodium 3-(acetylamino)propanesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Employed in biochemical assays and as a buffer in various biological experiments.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of Sodium 3-(acetylamino)propanesulphonate involves its interaction with specific molecular targets and pathways. The sulfonate group can interact with proteins and enzymes, affecting their activity and function. The acetylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Sodium 3-(acetylamino)propanesulphonate can be compared with other similar compounds such as:
Sodium 2-acetamido-2-deoxy-D-glucopyranose: A similar compound with an acetylamino group and a sulfonate group.
Sodium 3-aminopropanesulfonate: Lacks the acetyl group but has similar sulfonate functionality.
Uniqueness: this compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
77337-70-3 |
|---|---|
Formule moléculaire |
C5H10NNaO4S |
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
sodium;3-acetamidopropane-1-sulfonate |
InChI |
InChI=1S/C5H11NO4S.Na/c1-5(7)6-3-2-4-11(8,9)10;/h2-4H2,1H3,(H,6,7)(H,8,9,10);/q;+1/p-1 |
Clé InChI |
XJLMLOAYGUOMDM-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)NCCCS(=O)(=O)[O-].[Na+] |
Numéros CAS associés |
77337-76-9 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


